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Compound of Interest

Compound Name: Rivaroxaban metabolite M18

Cat. No.: B15351736

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the oral
anticoagulant rivaroxaban and its primary metabolites. The information presented is intended to
support research and development activities by offering a concise summary of key
pharmacokinetic parameters, the experimental methods used to obtain them, and a
visualization of the metabolic pathways involved.

Pharmacokinetic Data Summary

Rivaroxaban is the predominant active compound in human plasma, with its metabolites being
present at significantly lower concentrations and considered pharmacologically inactive.[1] The
pharmacokinetic parameters of rivaroxaban are well-characterized, while specific quantitative
data for its major metabolites are limited due to their low systemic exposure. The predominant
metabolite, M-1, accounted for only 3% of the total plasma radioactivity in a human
radiolabeled study.[1]
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Major Metabolites (M-1, M-

Parameter Rivaroxaban
4, M-7)
Dose-proportional up to 10 mg.
) [1] For a 20 mg dose with food, )
Maximum Plasma o Data not available due to low
) Cmax is increased by 76% )
Concentration (Cmax) plasma concentrations.
compared to the fasted state.
[2]
Time to Maximum Plasma )
) 2 - 4 hours.[2][3] Data not available.
Concentration (Tmax)
Dose-proportional up to 10 mg.
[1] For a 20 mg dose with food,
AUC is increased by 39%
Area Under the Curve (AUC) compared to the fasted state. Data not available.

[3] Unchanged rivaroxaban
accounts for approximately
89% of the total AUC.[1]

5 - 9 hours in young, healthy
Half-life (t%2) subjects.[3] 11 - 13 hours in Data not available.
elderly subjects.[2][3]

80 - 100% for the 10 mg dose.
[3] For the 20 mg dose,
Bioavailability bioavailability is approximately Not applicable as metabolites
66% in the fasted state and is are formed in vivo.
increased when taken with

food.[3]

Approximately 92 - 95% in
Protein Binding human plasma, primarily to Data not available.
albumin.[2][3]

Experimental Protocols

The pharmacokinetic data for rivaroxaban and its metabolites are primarily derived from human
mass balance studies using radiolabeled compounds, as well as single and multiple-dose
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studies in healthy volunteers and patient populations.

Human Mass Balance and Metabolism Study

A common experimental design to investigate the absorption, distribution, metabolism, and

excretion (ADME) of a drug involves the following steps:

Administration of Radiolabeled Drug: A single oral dose of [**C]rivaroxaban is administered
to healthy male subjects.[4]

Sample Collection: Blood, plasma, urine, and feces are collected at various time points post-
administration.[4]

Quantification of Total Radioactivity: Total radioactivity in the collected samples is measured
using liquid scintillation counting (LSC).

Metabolite Profiling: Plasma, urine, and feces samples are analyzed to identify and quantify
the parent drug and its metabolites. This is typically achieved using high-performance liquid
chromatography (HPLC) coupled with radiodetection and mass spectrometry (MS) for
structural elucidation.

Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total
radioactivity are used to determine key pharmacokinetic parameters such as Cmax, Tmax,
AUC, and half-life.

Pharmacokinetic Analysis in Clinical Studies

Pharmacokinetic parameters of rivaroxaban are also determined in various clinical studies,

often with the following methodology:

Study Population: Healthy subjects or specific patient populations are enrolled.

Drug Administration: Single or multiple doses of non-radiolabeled rivaroxaban are
administered.

Blood Sampling: Blood samples are collected at predefined time points before and after drug
administration.
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e Bioanalysis: Plasma concentrations of rivaroxaban are quantified using a validated analytical
method, most commonly high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS).[5] This method offers high sensitivity and specificity for the
quantification of rivaroxaban in a complex biological matrix like plasma.[5]

o Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using
pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and
half-life. A one-compartment model has been shown to well-describe the pharmacokinetics of
rivaroxaban.[3]

Rivaroxaban Metabolic Pathway

Rivaroxaban is metabolized via oxidative degradation of the morpholinone moiety and
hydrolysis of the amide bonds.[1] The cytochrome P450 enzymes CYP3A4 and CYP2J2 are
the primary enzymes involved in the oxidative metabolism.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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